1,1-Dimethoxyheptane

Description

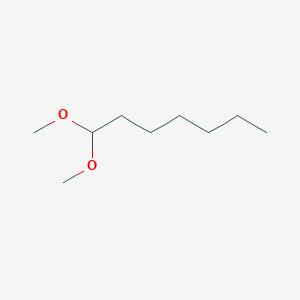

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxyheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-4-5-6-7-8-9(10-2)11-3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMCNYFBAIUERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064919 | |

| Record name | Heptane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a green, herbaceous, somewhat nutty odour | |

| Record name | Heptanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/779/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

81.00 °C. @ 30.00 mm Hg | |

| Record name | 1,1-Dimethoxyheptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Heptanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/779/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.844-0.849 | |

| Record name | Heptanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/779/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10032-05-0 | |

| Record name | 1,1-Dimethoxyheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10032-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanal dimethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010032050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 1,1-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxyheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTANAL DIMETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMC47KWZ4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-Dimethoxyheptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 1,1-Dimethoxyheptane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical properties of 1,1-Dimethoxyheptane (CAS No. 10032-05-0), a key acetal used as a fragrance and flavoring agent. The information is presented to support research and development activities where this compound's physical characteristics are of importance.

Core Physical and Chemical Properties

This compound is recognized as a colorless oily liquid with a distinct green and herbaceous odor.[1] Its structural and molecular properties form the basis of its physical behavior.

Synonyms: Heptanal dimethyl acetal, n-Heptanal dimethyl acetal, Aldehyde C-7 dimethyl acetal. Molecular Formula: C₉H₂₀O₂ IUPAC Name: this compound

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound. The data has been compiled from various sources to provide a comparative overview.

| Property | Value | Notes | Source(s) |

| Molecular Weight | 160.25 g/mol | Computed | [1][2][3] |

| Boiling Point | 81.0 °C | at 30.00 mm Hg | [1] |

| 183 °C | at 760 mmHg (lit.) | [3] | |

| Density | 0.844 - 0.849 g/mL | Range | [1] |

| 0.832 g/mL | at 25 °C (lit.) | [3] | |

| Refractive Index | 1.405 - 1.415 | Range | [1] |

| 1.4105 | n20/D (lit.) | [3] | |

| Flash Point | 57.8 °C | Closed cup | [3] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. | [1] | |

| Physical Description | Colourless oily liquid with a green, herbaceous, somewhat nutty odour. | [1] |

Experimental Protocols for Property Determination

While specific experimental reports for this compound are not publicly detailed, the following are generalized, standard methodologies for determining the key physical properties listed above. These protocols are widely accepted in chemical characterization.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, methods such as distillation or the micro-boiling point method are suitable.

Micro-Boiling Point Method (Thiele Tube Method):

-

A small sample (less than 0.5 mL) of this compound is placed into a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample.

-

The test tube assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil to ensure uniform heating.

-

The apparatus is heated gently until a rapid and continuous stream of bubbles emerges from the inverted capillary tube. This indicates the sample has been heated above its boiling point.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[4]

Distillation Method:

-

A simple distillation apparatus is assembled with a distillation flask, condenser, and receiving flask.

-

A sample of the liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The liquid is heated, and the temperature is monitored with a thermometer placed so the bulb is level with the side arm of the distillation head.

-

The temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected, is recorded as the boiling point.[2]

Determination of Density

Density is the mass per unit volume of a substance. For liquids, this is typically measured using a pycnometer or by simply measuring the mass of a known volume.

Method using a Graduated Cylinder and Balance:

-

The mass of a clean, dry graduated cylinder is measured using an analytical balance.[5][6]

-

A specific volume of this compound (e.g., 10 mL) is carefully added to the graduated cylinder, reading the volume from the bottom of the meniscus.[6]

-

The mass of the graduated cylinder containing the liquid is then measured.[5][6]

-

The mass of the liquid is determined by subtracting the mass of the empty cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.[5][6]

-

The temperature at which the measurement is taken must be recorded as density is temperature-dependent.[5]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is commonly measured using a refractometer.

Abbe Refractometer Method:

-

The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

A few drops of this compound are placed on the clean, dry prism of the refractometer.

-

The prisms are closed and the instrument's light source is positioned.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

The temperature is controlled and recorded, as the refractive index is temperature-dependent (typically reported at 20°C).

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of a liquid chemical compound like this compound.

Safety and Hazards

This compound is classified as a flammable liquid and vapor (H226).[7][8] It may be harmful if swallowed (H302) and can cause serious eye irritation (H319).[7] Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this chemical. Store in a cool, well-ventilated area away from ignition sources.[8]

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. vernier.com [vernier.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C9H20O2 | CID 61453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

A Technical Guide to the Physicochemical Properties of 1,1-Dimethoxyheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of 1,1-dimethoxyheptane, specifically its boiling point and density. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and a summary of quantitative data to support research and development activities.

Core Physicochemical Data

The essential physical properties of this compound are summarized in the table below for quick reference. These values are critical for a variety of applications, including reaction condition optimization, purification process design, and formulation development.

| Property | Value | Conditions | Source |

| Boiling Point | 81.0 °C | at 30.0 mmHg | [1] |

| Density | 0.844 - 0.849 g/cm³ | Not Specified | [1] |

| Molecular Weight | 160.25 g/mol | [1][2][3][4] | |

| Synonyms | Heptanal dimethyl acetal, Aldehyde C-7 dimethyl acetal | [1][2][3][5] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. The following sections detail standardized methodologies for measuring the boiling point and density of liquid compounds such as this compound, as well as a general procedure for its synthesis.

Determination of Boiling Point using the Thiele Tube Method

The Thiele tube apparatus provides a simple and effective method for determining the boiling point of a small quantity of liquid.[6][7][8]

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (with appropriate range)

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (e.g., Bunsen burner or microburner)

-

Sample of this compound

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side-arm junction.[8]

-

Add a few drops of this compound to the small test tube, enough to create a column of liquid approximately 1-2 cm high.

-

Place the capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Position the thermometer assembly within the Thiele tube, making sure the sample is immersed in the oil bath.[6]

-

Gently heat the side arm of the Thiele tube with a burner, inducing a gradual temperature increase of the oil.[9] Convection currents will ensure uniform temperature distribution.[7]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed. At this point, remove the heat source and allow the apparatus to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[6][7][10] Record this temperature.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Materials:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance

-

Thermometer

-

Sample of this compound

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder using an analytical balance.[11][12]

-

Carefully pour a specific volume of this compound (e.g., 10 mL) into the graduated cylinder. Record the volume accurately.

-

Measure and record the mass of the graduated cylinder containing the liquid.[11]

-

Measure and record the temperature of the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the mass of the filled cylinder.[12]

-

Calculate the density using the formula: Density = Mass / Volume.[11]

General Synthesis of this compound

This compound is an acetal, which is typically formed by the reaction of an aldehyde (heptanal) with an alcohol (methanol) in the presence of an acid catalyst.[13][14]

Materials:

-

Heptanal

-

Methanol (in excess)

-

Acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid)[15]

-

Drying agent (e.g., anhydrous calcium chloride or a molecular sieve)

-

Reaction flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Combine heptanal and an excess of methanol in a reaction flask.

-

Add a catalytic amount of a strong acid. The acid protonates the carbonyl oxygen of the aldehyde, making it more susceptible to nucleophilic attack by methanol.[14]

-

The reaction mixture is often stirred at room temperature or gently heated under reflux. The formation of water as a byproduct will drive the equilibrium. To improve the yield, water can be removed, for instance, by adding a drying agent.[16]

-

After the reaction is complete, the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

The product is then extracted with an organic solvent and washed with water to remove any remaining impurities.

-

The organic layer is dried over an anhydrous drying agent.

-

The final product, this compound, is purified by distillation.

Visualized Workflows and Pathways

To further elucidate the experimental and chemical processes, the following diagrams are provided.

References

- 1. This compound | C9H20O2 | CID 61453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptane, 1,1-dimethoxy- [webbook.nist.gov]

- 3. Heptane, 1,1-dimethoxy- [webbook.nist.gov]

- 4. 1,1-二甲氧基庚烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pschemicals.com [pschemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. timstar.co.uk [timstar.co.uk]

- 9. chymist.com [chymist.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 12. wjec.co.uk [wjec.co.uk]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. US2668862A - Process for acetal preparation - Google Patents [patents.google.com]

Solubility of 1,1-Dimethoxyheptane in water and organic solvents.

An In-depth Technical Guide to the Solubility of 1,1-Dimethoxyheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, an acetal compound used as a flavoring and fragrance ingredient.[1] Understanding its solubility is crucial for its application in various formulations, including those relevant to food science, consumer products, and potentially as a research chemical in drug discovery.[]

Physicochemical Properties of this compound

This compound, also known as heptanal dimethyl acetal, is a colorless oily liquid with the chemical formula C₉H₂₀O₂.[1][3] Its structure consists of a seven-carbon heptane chain with two methoxy groups attached to the first carbon atom. This acetal structure dictates its solubility behavior.

Key Properties:

-

Molecular Weight: 160.25 g/mol [3]

-

Density: 0.832 - 0.849 g/mL at 25 °C[1]

-

Boiling Point: 183 °C at 760 mmHg

-

Flash Point: 57.8 °C (closed cup)

Solubility Profile

The solubility of a compound is determined by its molecular structure and the principle of "like dissolves like." As an acetal with a significant nonpolar alkyl chain, this compound exhibits distinct solubility behaviors in aqueous and organic media.

Aqueous Solubility

This compound is generally described as insoluble in water.[1] One computational prediction estimates its water solubility to be approximately 0.41 g/L .[4] This low solubility is attributed to the dominant hydrophobic character of the seven-carbon alkyl chain, which outweighs the polarity of the two ether oxygen atoms in the acetal group.

Solubility in Organic Solvents

Summary of Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Chemical Formula | Type | Solubility | Reference |

| Water | H₂O | Polar Protic | Insoluble (Predicted: 0.41 g/L) | [1][4] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible | [1] |

| General Organic Solvents | Various | Various | Soluble | [1] |

| Oils | Various | Nonpolar | Soluble | [1] |

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility of this compound in a specific solvent, a standard laboratory protocol involving the shake-flask method followed by quantitative analysis can be employed. This method is widely accepted for generating reliable solubility data.

Materials and Equipment

-

This compound (≥98% purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Syringes and vials

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of a distinct, undissolved phase of the acetal is necessary to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for several hours to permit the separation of the undissolved this compound. Centrifugation can be used to accelerate this process and ensure a clear supernatant.

-

Sample Extraction and Dilution: Carefully withdraw a precise aliquot of the clear, saturated supernatant. To avoid altering the equilibrium, ensure the temperature of all equipment (pipette, etc.) is the same as the equilibration temperature. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted sample using a calibrated GC-FID system. The retention time will identify this compound, and the peak area will be used to determine its concentration based on a pre-established calibration curve.

-

Calculation: Calculate the solubility from the measured concentration in the diluted sample, accounting for the dilution factor. The result is typically expressed in g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in Section 3.0.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This compound is a hydrophobic compound with very low solubility in water and high solubility in organic solvents like ethanol. This profile is consistent with its acetal structure, which features a long nonpolar alkyl chain. For applications requiring precise formulation, the experimental protocol outlined provides a robust method for determining quantitative solubility in specific solvents of interest. Such data is essential for quality control, formulation development, and ensuring consistent performance in its intended applications.

References

An In-depth Technical Guide to the Isomers of C9H20O2: Chemical Structures, Physicochemical Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, IUPAC nomenclature, and physicochemical properties of various isomers with the molecular formula C9H20O2. It details experimental protocols for the synthesis and analysis of key isomers and explores their relevance in scientific research and drug development.

Introduction to the Isomers of C9H20O2

The molecular formula C9H20O2 represents a diverse range of structural isomers, primarily categorized as diols and ethers. These isomers, while sharing the same molecular weight, exhibit distinct physical and chemical properties due to the different arrangements of their atoms. This isomeric diversity is of significant interest in various fields, including materials science and pharmacology, as the specific structure of a molecule dictates its function and interactions. In drug development, for instance, different isomers of a compound can have vastly different pharmacological activities and metabolic fates.

Chemical Structures and IUPAC Nomenclature

The isomers of C9H20O2 can be broadly classified into two main categories: diols, which contain two hydroxyl (-OH) groups, and ethers, which feature ether linkages (R-O-R'). Within these classes, numerous constitutional and stereoisomers exist.

Diol Isomers

Diol isomers of C9H20O2 are characterized by a nine-carbon chain or branched structures with two hydroxyl groups. The position of these hydroxyl groups significantly influences the molecule's properties. Some prominent examples include:

-

1,9-Nonanediol: A linear diol with hydroxyl groups at the terminal carbons. Its IUPAC name is nonane-1,9-diol.[1]

-

2,4-Nonanediol: A branched diol with hydroxyl groups at the second and fourth carbon atoms. Its IUPAC name is nonane-2,4-diol.[2]

-

3,6-Nonanediol: A branched diol with hydroxyl groups at the third and sixth carbon atoms. Its IUPAC name is nonane-3,6-diol.

-

3-Ethylheptane-2,4-diol: A branched diol with an ethyl group at the third carbon of a heptane chain and hydroxyl groups at the second and fourth positions. Its IUPAC name is 3-ethylheptane-2,4-diol.[3]

-

2,2,3-Trimethylhexane-1,1-diol: A highly branched diol with three methyl groups and two hydroxyl groups on the first carbon. Its IUPAC name is 2,2,3-trimethylhexane-1,1-diol.[4]

-

(2S,7S)-Nonane-2,7-diol: A stereoisomer of nonane-2,7-diol with a specific spatial arrangement of the hydroxyl groups.

Ether Isomers

Ether isomers of C9H20O2 contain one or more ether functional groups. These can include dialkoxyalkanes and peroxides. Notable examples include:

-

Dibutoxymethane: An acetal with a central methylene group bonded to two butoxy groups. Its IUPAC name is 1-(butoxymethoxy)butane.[5]

-

Di-tert-butyl peroxide: A peroxide with two tert-butyl groups bonded to the peroxide linkage. Although its formula is C8H18O2, it is often discussed in the context of dialkyl peroxides. A nine-carbon analogue could be envisioned.

Physicochemical Properties

The structural differences among C9H20O2 isomers lead to a range of physicochemical properties. These properties are crucial for determining their applications, for example, as solvents, in polymer synthesis, or as potential drug candidates.

| Isomer | IUPAC Name | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| 1,9-Nonanediol | nonane-1,9-diol | 160.25 | 177 (at 15 mmHg)[6] | 45-47[6] | 0.95[6] |

| Dibutoxymethane | 1-(butoxymethoxy)butane | 160.25 | - | - | - |

| 3-Ethylheptane-2,4-diol | 3-ethylheptane-2,4-diol | 160.25 | - | - | - |

| (2S,7S)-Nonane-2,7-diol | (2S,7S)-nonane-2,7-diol | 160.25 | - | - | - |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of specific isomers. The following sections provide methodologies for the preparation and characterization of selected C9H20O2 isomers.

Synthesis of 1,9-Nonanediol

One method for the synthesis of 1,9-nonanediol involves the hydrogenation of the product obtained from the oxo reaction of octa-2,7-dien-1-ol.[5]

Reaction Scheme:

Caption: Synthesis of 1,9-Nonanediol.

Protocol:

-

Hydroformylation (Oxo Reaction): Octa-2,7-dien-1-ol is subjected to a hydroformylation reaction using a suitable catalyst (e.g., a rhodium complex) in the presence of synthesis gas (a mixture of carbon monoxide and hydrogen). This introduces a formyl group to one of the double bonds.

-

Hydrogenation: The resulting intermediate is then hydrogenated, typically using a nickel or palladium catalyst under hydrogen pressure. This reduces the formyl group to a hydroxyl group and saturates the remaining double bond, yielding 1,9-nonanediol.

-

Purification: The final product is purified by distillation under reduced pressure.

Synthesis of Dibutoxymethane

Dibutoxymethane can be synthesized via the acid-catalyzed condensation of n-butanol with a formaldehyde source, such as paraformaldehyde.[7]

Reaction Scheme:

Caption: Synthesis of Dibutoxymethane.

Protocol:

-

Reaction Setup: A flask is charged with paraformaldehyde, n-butanol, and a catalytic amount of a strong acid, such as sulfuric acid or anhydrous ferric chloride.[1]

-

Reflux: The mixture is heated to reflux for several hours.[1]

-

Workup: After cooling, the reaction mixture is neutralized with a base (e.g., sodium carbonate solution) to remove the acid catalyst.[1] Any remaining aldehyde may be removed by oxidation with hydrogen peroxide.[1]

-

Purification: The organic layer is separated, washed with water, dried over an anhydrous drying agent, and purified by distillation to yield dibutoxymethane.[1]

Analytical Characterization

The identification and characterization of C9H20O2 isomers are typically performed using a combination of spectroscopic techniques.

Analytical Workflow:

Caption: General Analytical Workflow.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. For diols, the hydroxyl protons typically appear as broad singlets, while protons on carbons adjacent to the oxygen atoms are deshielded and appear at higher chemical shifts. For ethers, the protons on the carbons flanking the ether oxygen are also shifted downfield.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Diols exhibit a characteristic broad O-H stretching band in the region of 3200-3600 cm⁻¹. Ethers show a strong C-O stretching absorption in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the molecular formula and deduce structural features.

Spectroscopic Data for 1,9-Nonanediol:

-

¹H NMR: Data is available and shows characteristic peaks for the methylene groups and the hydroxyl protons.[1][8]

-

¹³C NMR: The spectrum shows distinct signals for the different carbon environments in the nonane chain.[1]

-

IR: The IR spectrum displays a prominent broad peak for the O-H stretch.[1]

-

MS: The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[1]

Spectroscopic Data for Dibutoxymethane:

-

¹³C NMR: Spectral data is available for dibutoxymethane.[5]

-

IR: The IR spectrum would show characteristic C-O stretching bands.[5]

-

MS: The mass spectrum of dibutoxymethane is available and can be used for its identification.[5]

Relevance in Drug Development and Research

While specific signaling pathways for most C9H20O2 isomers are not extensively documented, the general classes of long-chain diols and aliphatic ethers have known biological activities and applications in pharmaceutical sciences.

-

Long-Chain Diols: Some long-chain lipid diols have been shown to possess biological activity, including roles in inflammation. Their structural similarity to endogenous signaling molecules suggests potential for interaction with cellular pathways. Long-chain diols are also used as building blocks in the synthesis of more complex molecules with pharmaceutical applications.[9]

-

Aliphatic Ethers: Simple aliphatic ethers have a history of use as anesthetics, indicating their ability to interact with the central nervous system.[10] More complex ethers, such as polyethylene glycols, are widely used as excipients in drug formulations to improve solubility and stability.[11] Aliphatic polyesters are also being explored for drug delivery systems due to their biodegradability.[12][13]

The diverse structures of C9H20O2 isomers present a rich area for further investigation in drug discovery and materials science. The synthesis of novel isomers and the exploration of their biological activities could lead to the development of new therapeutic agents and advanced materials.

References

- 1. 1,9-Nonanediol | C9H20O2 | CID 19835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 3-Ethylheptane-2,4-diol | C9H20O2 | CID 54499885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2,3-Trimethylhexane-1,1-diol | C9H20O2 | CID 22605091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dibutoxymethane | C9H20O2 | CID 17379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 1,9-Nonanediol(3937-56-2) 1H NMR spectrum [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. labinsights.nl [labinsights.nl]

- 12. Biodegradable Aliphatic Polyesters for Drug Delivery [sigmaaldrich.com]

- 13. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety and Hazard Information for 1,1-Dimethoxyheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethoxyheptane (CAS No. 10032-05-0), also known as heptanal dimethyl acetal, is an organic compound with applications as a flavoring agent in the food industry and as a fragrance ingredient.[1] A thorough understanding of its safety and hazard profile is essential for its safe handling and use in research, development, and manufacturing settings. This technical guide provides a comprehensive overview of the available safety data, toxicological information, and recommended handling procedures for this compound. The assessment includes an evaluation of its anticipated metabolic fate, where it is expected to hydrolyze into its constituent alcohol (methanol) and aldehyde (heptanal).

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and potential for eye irritation and oral toxicity.

GHS Classification

The aggregated GHS information from notifications to the ECHA C&L Inventory provides the following classification for this compound[2]:

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[2]

-

Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)[2]

-

Serious Eye Damage/Eye Irritation: Category 2 (H319: Causes serious eye irritation)[2]

Hazard and Precautionary Statements

Based on the GHS classification, the following hazard (H) and precautionary (P) statements are applicable:

| Type | Code | Statement |

| Hazard | H226 | Flammable liquid and vapor.[2] |

| H302 | Harmful if swallowed.[2] | |

| H319 | Causes serious eye irritation.[2] | |

| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Profile

The toxicological assessment of this compound considers the properties of the parent compound as well as its expected hydrolysis products, heptanal and methanol. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."

Acute Toxicity

Dermal: Specific data on the acute dermal toxicity of this compound is limited.

Skin Irritation

While not formally classified as a skin irritant under GHS, good laboratory practice dictates that direct skin contact should be avoided.

Eye Irritation

This compound is classified as causing serious eye irritation.[2] Direct contact with the eyes can lead to significant and potentially painful inflammation.

Genotoxicity

There is no readily available data to suggest that this compound is genotoxic.

Metabolic Fate

A key aspect of the toxicological evaluation of this compound is its anticipated hydrolysis in the body. It is expected to break down into heptanal and methanol. The safety profiles of these metabolites are therefore relevant.

-

Heptanal: Heptanal is a flammable liquid and is classified as causing skin irritation and serious eye damage.[3] It may also cause respiratory irritation.[3]

-

Methanol: Methanol is a highly flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[4][5] It is also known to cause damage to organs, particularly the optic nerve.[4][5]

Experimental Protocols

While specific study reports for this compound are not publicly available, the following sections describe the standard OECD guidelines that are typically used to assess the key toxicological endpoints for a chemical of this nature.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used with a limited number of animals per step. The method uses the mortality of animals to determine the toxic class of the substance.

-

Methodology:

-

Animals: Typically, young adult rats of a single sex are used.

-

Housing and Feeding: Animals are housed in appropriate conditions with access to food and water, except for a brief fasting period before dosing.

-

Dosing: The test substance is administered in a single dose by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Procedure: The test proceeds in a stepwise manner, with the dose for the next step being increased or decreased depending on the outcome of the previous step.

-

Skin Irritation - OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method is used to predict the skin irritation potential of a chemical, reducing the need for animal testing.

-

Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. The subsequent cell viability is measured to determine the irritant potential.

-

Methodology:

-

Test System: A commercially available, validated RhE model is used.

-

Procedure: The test substance is applied to the surface of the RhE tissue. After a defined exposure period, the substance is rinsed off.

-

Viability Assessment: Cell viability is determined using a colorimetric assay, most commonly the MTT assay. The reduction in cell viability compared to a negative control is calculated.

-

Classification: A substance is identified as a skin irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%).

-

Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This in vivo test is used to determine the potential of a substance to cause eye irritation or corrosion.

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

Methodology:

-

Animals: The albino rabbit is the recommended species.

-

Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye.

-

Observations: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation. Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized system.

-

Classification: The classification of the substance is based on the severity and reversibility of the observed ocular lesions.

-

Data Presentation

The following tables summarize the available quantitative and qualitative data for this compound and its hydrolysis products.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10032-05-0 | [6] |

| Molecular Formula | C9H20O2 | [6] |

| Molecular Weight | 160.25 g/mol | |

| Appearance | Colorless liquid | [7] |

| Boiling Point | 60 °C @ unknown pressure | [7] |

| Flash Point | 68 °C | [7] |

| Specific Gravity | 0.849 g/cm³ | [7] |

Table 2: Toxicological Summary for this compound and its Metabolites

| Endpoint | This compound | Heptanal | Methanol |

| Acute Oral Toxicity | H302: Harmful if swallowed[2] | May be harmful if swallowed[3] | H301: Toxic if swallowed[4][5] |

| Skin Irritation | Not classified | H315: Causes skin irritation[3] | Irritating to skin |

| Eye Irritation | H319: Causes serious eye irritation[2] | H318: Causes serious eye damage[3] | Irritating to eyes |

| Genotoxicity | No data available | Negative in Ames test | No evidence of mutagenicity |

Mandatory Visualizations

Diagram 1: Safety Assessment Workflow for this compound

Caption: Safety assessment workflow for this compound.

Handling and Storage

Given its flammable nature and potential health hazards, proper handling and storage procedures are crucial.

-

Ventilation: Handle in a well-ventilated area to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and protective clothing.

-

Fire Prevention: Keep away from heat, sparks, open flames, and other ignition sources.[7] Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

References

- 1. heptanal dimethyl acetal, 10032-05-0 [thegoodscentscompany.com]

- 2. This compound | C9H20O2 | CID 61453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Heptanal SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. chemos.de [chemos.de]

- 5. alsafetydatasheets.com [alsafetydatasheets.com]

- 6. Heptane, 1,1-dimethoxy- [webbook.nist.gov]

- 7. fishersci.com [fishersci.com]

Synonyms and CAS number for heptanal dimethyl acetal.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanal dimethyl acetal, also known by its systematic name 1,1-dimethoxyheptane, is an organic compound with the chemical formula C₉H₂₀O₂.[1] It is primarily recognized for its characteristic green, fruity, and slightly fatty aroma, which has led to its widespread use in the fragrance and flavor industries.[2] While its primary applications are in consumer products, a comprehensive understanding of its chemical properties, synthesis, and safety profile is essential for researchers and professionals across various scientific disciplines, including those in drug development who may encounter this or structurally related compounds.

This technical guide provides an in-depth overview of heptanal dimethyl acetal, including its synonyms, chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis, and a summary of its known applications and safety data.

Chemical Identification and Synonyms

Proper identification of chemical compounds is crucial for scientific accuracy. Heptanal dimethyl acetal is known by several synonyms, and its unique CAS number ensures unambiguous identification.

| Identifier | Value |

| CAS Number | 10032-05-0[2] |

| Systematic Name | This compound[1] |

| Molecular Formula | C₉H₂₀O₂[1] |

| Molecular Weight | 160.25 g/mol [1] |

| SMILES | CCCCCCC(OC)OC[3] |

| InChIKey | BBMCNYFBAIUERL-UHFFFAOYSA-N[3] |

A comprehensive list of synonyms is provided below for cross-referencing purposes:

-

Aldehyde C-7 dimethyl acetal[2]

-

Enanthal dimethyl acetal

-

Heptaldehyde dimethyl acetal[2]

-

Heptane, 1,1-dimethoxy-[2]

-

n-Heptanal dimethyl acetal

Physicochemical Properties

The physical and chemical properties of heptanal dimethyl acetal are summarized in the table below. This data is essential for its handling, storage, and application in various experimental and industrial settings.

| Property | Value |

| Appearance | Colorless oily liquid[1] |

| Odor | Green, herbaceous, somewhat nutty[1] |

| Boiling Point | 183 °C at 760 mmHg[4] |

| Density | 0.832 g/mL at 25 °C[4] |

| Refractive Index | 1.405 - 1.415 at 20 °C[1] |

| Flash Point | 136 °F (57.8 °C)[4][5] |

| Solubility | Insoluble in water; soluble in organic solvents and oils[1] |

Synthesis of Heptanal Dimethyl Acetal

Heptanal dimethyl acetal is synthesized through the acid-catalyzed acetalization of heptanal with methanol.[6] This reaction involves the nucleophilic addition of two equivalents of methanol to the carbonyl group of heptanal, forming a stable acetal and water as a byproduct. The reaction is reversible and is typically driven to completion by removing the water that is formed.

Experimental Protocol: Acid-Catalyzed Acetalization

This protocol describes a general method for the synthesis of heptanal dimethyl acetal.

Materials:

-

Heptanal

-

Methanol

-

Anhydrous acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Sodium bicarbonate solution

-

Brine solution

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

To a stirred solution of heptanal in an excess of methanol, add a catalytic amount of a strong acid (e.g., 0.1 mol% hydrochloric acid).[7][8]

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by gas chromatography (GC).

-

Upon completion of the reaction, the mixture is neutralized with a saturated solution of sodium bicarbonate.

-

The excess methanol is removed under reduced pressure.

-

The residue is diluted with an organic solvent such as diethyl ether and washed with water and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is then purified by distillation under reduced pressure to yield pure heptanal dimethyl acetal.

Note: The specific quantities of reactants and reaction conditions may be optimized to improve yield and purity.

Synthesis Pathway Diagram

Caption: Acid-catalyzed synthesis of heptanal dimethyl acetal from heptanal and methanol.

Applications

The primary application of heptanal dimethyl acetal is as a fragrance and flavoring agent.[1] Its green and fruity notes are utilized in a variety of consumer products, including perfumes, soaps, detergents, and food products. In the flavor industry, it can impart a natural-tasting profile to fruit and vegetable flavors.[2]

For professionals in drug development, while there are no direct pharmaceutical applications for heptanal dimethyl acetal as an active ingredient, its well-characterized nature and safety profile are relevant. Compounds of this class (acetals) are sometimes used as protecting groups in the synthesis of more complex molecules. Furthermore, understanding the toxicological profile of such widely used chemicals is a part of the broader knowledge base required in pharmaceutical sciences.

Safety and Toxicology

The safety of heptanal dimethyl acetal has been evaluated, particularly in the context of its use in consumer products. The Research Institute for Fragrance Materials (RIFM) has published a safety assessment for this ingredient.[9] Key toxicological data are summarized below:

| Metric | Value |

| Oral LD50 (Rat) | > 5000 mg/kg[2] |

| Dermal LD50 (Rabbit) | > 5000 mg/kg[2] |

Human experience with an 8% solution showed no irritation or sensitization.[2] As with any chemical, appropriate personal protective equipment should be used when handling the pure substance.

Logical Workflow for Safety Assessment

Caption: A generalized workflow for the safety assessment of a fragrance ingredient.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable method for the analysis of heptanal dimethyl acetal. The compound's volatility allows for its separation by GC, and its mass spectrum provides a unique fingerprint for identification and quantification. The analysis of aldehydes, the precursors to acetals, is well-established and often involves derivatization to improve chromatographic behavior and detection limits; however, the acetal itself is generally stable enough for direct GC-MS analysis.[10]

Conclusion

Heptanal dimethyl acetal is a well-characterized chemical with significant applications in the fragrance and flavor industries. For researchers and drug development professionals, it serves as a case study for a compound with a well-defined synthesis, a favorable safety profile for its intended uses, and established analytical methods for its characterization. While not a direct pharmaceutical agent, the principles of its synthesis, analysis, and safety assessment are broadly applicable across the chemical and pharmaceutical sciences.

References

- 1. This compound | C9H20O2 | CID 61453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. heptanal dimethyl acetal, 10032-05-0 [thegoodscentscompany.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. heptanal diethyl acetal, 688-82-4 [thegoodscentscompany.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Page loading... [guidechem.com]

- 7. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

The Versatility of 1,1-Dimethoxyheptane: A Technical Review of its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethoxyheptane, also known as heptanal dimethyl acetal, is an organic compound with the chemical formula C₉H₂₀O₂.[1][2] It is a colorless oily liquid characterized by a green, herbaceous, and somewhat nutty odor.[1] This technical guide provides a comprehensive review of the known and potential applications of this compound, with a focus on its role in the fragrance and flavor industry, and its potential utility in organic synthesis as a protecting group. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀O₂ | [1][2] |

| Molecular Weight | 160.25 g/mol | [1] |

| CAS Number | 10032-05-0 | [1][2] |

| Appearance | Colorless oily liquid | [1] |

| Odor | Green, herbaceous, nutty | [1] |

| Boiling Point | 81 °C @ 30 mmHg | [1] |

| Specific Gravity | 0.884 to 0.849 @ 25 °C | [3] |

| Refractive Index | 1.409 to 1.415 @ 20 °C | [3] |

| Flash Point | 68.33 °C (155.00 °F) | [3] |

Applications in the Fragrance and Flavor Industry

The primary commercial application of this compound is as a fragrance and flavoring agent.[3] Its unique green and nutty aroma makes it a valuable component in the creation of complex scent profiles, particularly for adding a vegetable top-note to fragrances.[3] In the flavor industry, it can be used to impart natural-smelling notes to peach, berry, bell pepper, lime, and lemon flavors.[3]

| Application | Recommended Usage Level |

| Fragrance Concentrate | Up to 5.0000% |

Olfactory Signaling Pathway

The perception of this compound's aroma is initiated by its interaction with olfactory receptors in the nasal epithelium. While the specific receptors that bind to this compound have not been identified, the general mechanism of olfactory signal transduction is well-understood. This process involves a G-protein coupled receptor (GPCR) cascade, which is depicted in the following diagram. The binding of an odorant molecule, such as this compound, to an olfactory receptor triggers a conformational change, leading to the activation of a G-protein (Gαolf). This, in turn, activates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, resulting in the depolarization of the olfactory sensory neuron and the transmission of a signal to the brain.[4]

Application in Organic Synthesis: Acetal Protecting Group

Acetals, such as this compound, are widely used as protecting groups for aldehydes and ketones in multi-step organic synthesis.[5] They are stable under neutral to strongly basic conditions, which allows for chemical modifications at other parts of a molecule without affecting the carbonyl group.[5] The acetal can be readily removed (deprotected) under acidic conditions to regenerate the original carbonyl compound.[5]

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Heptanal + 2 CH₃OH ⇌ this compound + H₂O (in the presence of an acid catalyst)

Materials:

-

Heptanal

-

Methanol (anhydrous)

-

Trimethyl orthoformate (as a dehydrating agent)

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous sodium carbonate

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

To a solution of heptanal (1 equivalent) in anhydrous methanol (excess, can be used as a solvent), add trimethyl orthoformate (1.2 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench the reaction by adding anhydrous sodium carbonate to neutralize the acid catalyst.

-

Remove the excess methanol and other volatile components under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a general protocol for the analysis of this compound in a cosmetic or fragrance matrix, based on established methods for fragrance allergen analysis.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column suitable for fragrance analysis (e.g., DB-5MS).

Sample Preparation:

-

For liquid samples (e.g., perfumes), dilute the sample in a suitable solvent such as methanol or methyl pivalate. A typical dilution would be 1:100.

-

Include an internal standard (e.g., 1,4-dibromobenzene) in the solvent for accurate quantification.

-

For more complex matrices, a liquid-liquid extraction may be necessary to isolate the fragrance components.

GC-MS Parameters (Example):

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | Initial temp 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

Data Analysis:

-

Identify this compound by its retention time and comparison of its mass spectrum with a reference spectrum.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Conclusion

This compound is a commercially significant molecule in the fragrance and flavor industry, valued for its distinct green and nutty aroma. While its application in pharmaceutical or complex natural product synthesis has not been specifically documented, its chemical nature as an acetal provides a strong basis for its potential use as a protecting group for the heptanal functional group. The experimental protocols and workflows provided in this guide offer a starting point for researchers and scientists to explore the synthesis, analysis, and further applications of this versatile compound. Future research could focus on identifying the specific olfactory receptors that bind to this compound to better understand the molecular basis of its aroma, as well as exploring its utility in complex organic synthesis.

References

- 1. This compound | C9H20O2 | CID 61453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptane, 1,1-dimethoxy- [webbook.nist.gov]

- 3. heptanal dimethyl acetal, 10032-05-0 [thegoodscentscompany.com]

- 4. benchchem.com [benchchem.com]

- 5. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 6. Dimethyl Acetals [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: 1,1-Dimethoxyheptane as a Protecting Group for Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients, the strategic protection and deprotection of reactive functional groups is of paramount importance. Aldehydes, with their inherent electrophilicity, are susceptible to a wide range of nucleophilic attacks and basic conditions, often necessitating their temporary masking to ensure the desired chemical transformations occur elsewhere in the molecule. The formation of an acetal, specifically a dimethyl acetal such as 1,1-dimethoxyheptane derived from heptanal, is a robust and widely employed strategy for the protection of aldehydes.

This compound offers excellent stability under neutral to strongly basic conditions, rendering it inert to many common reagents such as organometallics (e.g., Grignard and organolithium reagents), hydrides (e.g., sodium borohydride and lithium aluminum hydride), and other nucleophiles.[1][2][3] This stability allows for a broad scope of synthetic manipulations on other parts of a complex molecule without affecting the protected aldehyde functionality. Subsequently, the aldehyde can be readily and efficiently regenerated under mild acidic conditions.[1][2]

These application notes provide detailed protocols for the synthesis (protection) of this compound from heptanal and its subsequent hydrolysis (deprotection) back to the parent aldehyde. The included data and experimental workflows are intended to serve as a practical guide for laboratory chemists.

Reaction Principle and Mechanism

The protection of an aldehyde as a dimethyl acetal is an acid-catalyzed nucleophilic addition of two equivalents of methanol. The reaction proceeds via a hemiacetal intermediate. To drive the equilibrium towards the formation of the acetal, the water generated as a byproduct is typically removed, often through the use of a dehydrating agent like trimethyl orthoformate or by azeotropic distillation.[4]

The deprotection is the reverse process: an acid-catalyzed hydrolysis of the acetal to regenerate the aldehyde and two equivalents of methanol. The use of a large excess of water helps to shift the equilibrium in favor of the deprotected product.

Reaction Scheme: Protection and Deprotection of Heptanal

Quantitative Data Summary

The following tables summarize representative quantitative data for the protection of heptanal to form this compound and its subsequent deprotection. Conditions can be optimized based on the specific substrate and scale of the reaction.

Table 1: Protection of Heptanal to this compound

| Entry | Aldehyde | Catalyst (mol%) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1 | Heptanal | HCl (0.1) | Methanol | 0.5 | 25 | >95 (conversion) | Representative[5] |

| 2 | Heptanal | Amberlyst-15 | Methanol | 2 | 25 | High | Representative[3] |

| 3 | Heptanal | Trimethyl Orthoformate / p-TsOH (cat.) | Methanol | 1 | 25 | High | Representative[4] |

Table 2: Deprotection of this compound to Heptanal

| Entry | Acetal | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 1 | This compound | p-TsOH (cat.) | Acetone/H₂O (9:1) | 1-2 | 25 | High | Representative |

| 2 | This compound | Amberlyst-15 | Acetone/H₂O (9:1) | 1 | 25 | >95 | Representative[3] |

| 3 | This compound | Dilute HCl | THF/H₂O | 1-3 | 25 | High | Representative |

Experimental Protocols

The following are representative protocols for the protection of heptanal and the deprotection of this compound. These protocols can be adapted for other aliphatic aldehydes.

Protocol 1: Synthesis of this compound (Protection of Heptanal)

Materials:

-

Heptanal

-

Methanol (anhydrous)

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid (p-TsOH) monohydrate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or ethyl acetate

Procedure:

-

To a stirred solution of heptanal (1.0 eq) in anhydrous methanol (5-10 volumes), add trimethyl orthoformate (1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-3 hours).

-

Upon completion, quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate solution until the mixture is neutral (pH ~7).

-

Remove the methanol under reduced pressure.

-

To the resulting aqueous residue, add water and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.

-

If necessary, the product can be purified by distillation under reduced pressure.

Protocol 2: Deprotection of this compound to Heptanal

Materials:

-

This compound

-

Acetone

-

Water

-

p-Toluenesulfonic acid (p-TsOH) monohydrate or dilute hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v, 10-20 volumes).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq) or a few drops of dilute hydrochloric acid.

-

Stir the reaction at room temperature and monitor by TLC or GC until the starting acetal is consumed (typically 1-3 hours).

-

Neutralize the acid catalyst by the addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude heptanal.

-

The product can be further purified by distillation if necessary.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the protection and deprotection of an aldehyde as a dimethyl acetal.

Conclusion

The use of this compound as a protecting group for heptanal is a highly effective and reliable method in organic synthesis. The formation and cleavage reactions are typically high-yielding and proceed under mild conditions, ensuring compatibility with a wide array of other functional groups. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to implement this essential protective group strategy in their synthetic endeavors.

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyl Acetals [organic-chemistry.org]

- 5. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Acid-Catalyzed Deprotection of 1,1-Dimethoxyheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of carbonyl functionalities as acetals is a cornerstone strategy in multi-step organic synthesis. Dimethyl acetals, such as 1,1-dimethoxyheptane, offer robust protection for aldehydes under neutral to strongly basic conditions, allowing for a wide range of chemical transformations on other parts of a molecule. The regeneration of the parent aldehyde, heptanal, is efficiently achieved through acid-catalyzed hydrolysis. This document provides detailed application notes, experimental protocols, and comparative data for the deprotection of this compound, serving as a comprehensive guide for laboratory practice.

The deprotection of this compound to yield heptanal is a hydrolysis reaction that is reversible and catalyzed by acid.[1][2] To ensure a high yield of the aldehyde, the equilibrium is shifted towards the products by using an excess of water in the reaction medium.[2]

Reaction Mechanism

The acid-catalyzed deprotection of this compound proceeds through a stepwise mechanism involving protonation, formation of a hemiacetal intermediate, and subsequent elimination to regenerate the aldehyde.

Caption: Mechanism of acid-catalyzed deprotection of this compound.

Data Presentation: Comparison of Acidic Catalysts

While specific comparative data for this compound is not extensively published, the following table summarizes results for the deprotection of acetaldehyde dimethyl acetal, which serves as a useful model for understanding catalyst efficacy. It is important to note that reaction times for the more lipophilic this compound may be longer. Generally, excellent yields can be achieved for the deprotection of aliphatic acetals with various acid catalysts.

| Catalyst | Solvent System | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane/H₂O | Room Temp. | 0.5 | 16 (conversion) | [3] |

| Amberlyst-15 | Acetone/H₂O | Room Temp. | 0.5 | 18 (conversion) | [3] |

| p-Toluenesulfonic Acid | Acetone/H₂O | Room Temp. | 1-4 | >90 (typical) | General |

| Silica Sulfuric Acid | Toluene/wet SiO₂ | 60-70 | 1-2 | Quantitative | |

| Hydrochloric Acid (1M) | Acetone/H₂O | Room Temp. | 1-3 | >95 (typical) | General |

Experimental Protocols

Protocol 1: Deprotection using p-Toluenesulfonic Acid (p-TsOH)

This protocol describes a general and widely used method for the deprotection of dimethyl acetals.

Materials:

-

This compound

-

Acetone

-

Water

-

p-Toluenesulfonic acid monohydrate (catalytic amount, e.g., 5 mol%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or diethyl ether for extraction

Procedure:

-

Dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., 9:1 v/v).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, neutralize the catalyst by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate or diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude heptanal.

-

The product can be purified further by distillation if necessary.

Protocol 2: Deprotection using a Heterogeneous Catalyst (Amberlyst-15)

This protocol offers the advantage of a simple work-up by filtration to remove the solid acid catalyst.[4]

Materials:

-

This compound

-

Acetone

-

Water

-

Amberlyst-15 resin

-

Ethyl acetate or diethyl ether for extraction

Procedure:

-

To a solution of this compound (1 equivalent) in a mixture of acetone and water (e.g., 9:1 v/v), add Amberlyst-15 resin (e.g., 20% w/w of the acetal).

-

Stir the suspension at room temperature.

-

Monitor the reaction by TLC or GC.

-

Once the reaction is complete, remove the Amberlyst-15 resin by filtration, washing the resin with a small amount of acetone or the extraction solvent.

-

Combine the filtrate and the washings.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate or diethyl ether.

-

Wash the organic layer with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the heptanal.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the acid-catalyzed deprotection of this compound.

Caption: Generalized experimental workflow for acetal deprotection.

Troubleshooting and Considerations

-

Incomplete Reaction: If the reaction stalls, ensure an adequate amount of water is present to drive the equilibrium. A slight increase in temperature may also be beneficial.

-

Side Reactions: Heptanal, like other aldehydes with α-hydrogens, can undergo self-aldol condensation under acidic conditions, especially with prolonged reaction times or elevated temperatures. It is crucial to monitor the reaction and work it up promptly upon completion.

-

Product Volatility: Heptanal is a relatively volatile liquid. Care should be taken during solvent removal to minimize product loss. Use of a cooled trap and moderate vacuum is recommended.

Conclusion